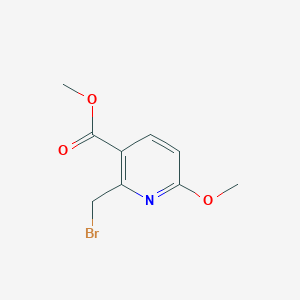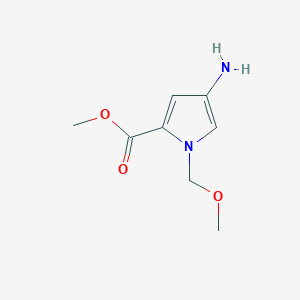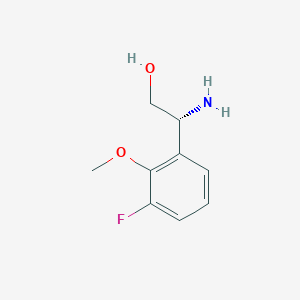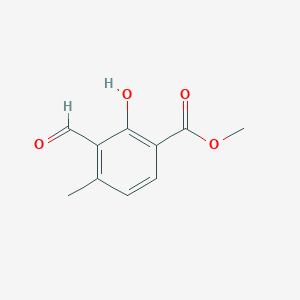
Methyl3-formyl-2-hydroxy-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-formyl-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid and features a formyl group, a hydroxyl group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formyl-2-hydroxy-4-methylbenzoate typically involves the esterification of 3-formyl-2-hydroxy-4-methylbenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of Methyl 3-formyl-2-hydroxy-4-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-formyl-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 3-carboxy-2-hydroxy-4-methylbenzoate.
Reduction: Methyl 3-hydroxymethyl-2-hydroxy-4-methylbenzoate.
Substitution: Depending on the nucleophile, various substituted benzoates.
Applications De Recherche Scientifique
Methyl 3-formyl-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block for various organic syntheses.
Mécanisme D'action
The mechanism of action of Methyl 3-formyl-2-hydroxy-4-methylbenzoate depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products that can interact with biological targets.
Comparaison Avec Des Composés Similaires
- Methyl 3-formyl-4-hydroxybenzoate
- Methyl 2-formyl-3-hydroxy-4-methylbenzoate
Comparison: Methyl 3-formyl-2-hydroxy-4-methylbenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to Methyl 3-formyl-4-hydroxybenzoate, it has a hydroxyl group at the 2-position, which can affect its chemical behavior and interactions in biological systems.
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
methyl 3-formyl-2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(10(13)14-2)9(12)8(6)5-11/h3-5,12H,1-2H3 |
Clé InChI |
HWQNJZUEPAJBKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)OC)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


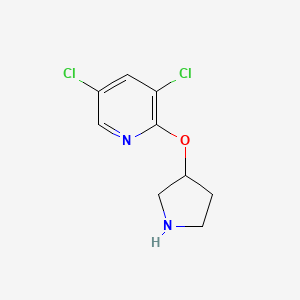
![N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
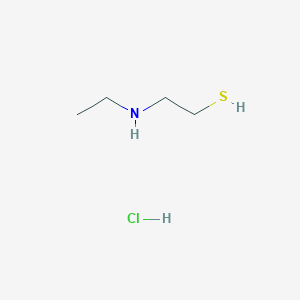
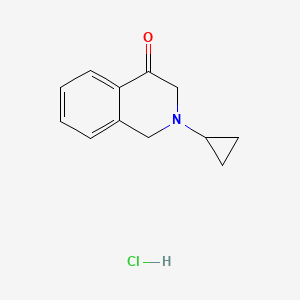
![1-[2-(Trifluoromethyl)oxetan-2-yl]methanaminehydrochloride](/img/structure/B13519494.png)
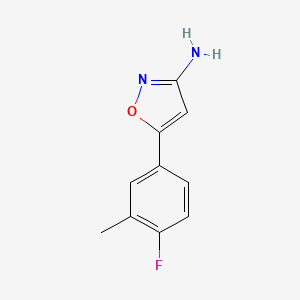
![1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13519515.png)
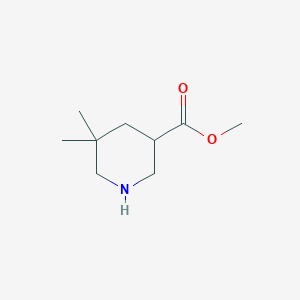
amine](/img/structure/B13519520.png)
